molecular formula C32H38N2O3 B11490275 5-(1-adamantyl)-N-{4-[(1-adamantylcarbonyl)amino]phenyl}-2-furamide

5-(1-adamantyl)-N-{4-[(1-adamantylcarbonyl)amino]phenyl}-2-furamide

Cat. No.: B11490275
M. Wt: 498.7 g/mol
InChI Key: VNMKUUMVTBKKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(ADAMANTAN-1-YL)-N-[4-(ADAMANTANE-1-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features an adamantane core Adamantane is a diamondoid, a class of hydrocarbons that are structurally similar to diamond

Properties

Molecular Formula

C32H38N2O3

Molecular Weight

498.7 g/mol

IUPAC Name

N-[4-(adamantane-1-carbonylamino)phenyl]-5-(1-adamantyl)furan-2-carboxamide

InChI

InChI=1S/C32H38N2O3/c35-29(27-5-6-28(37-27)31-13-19-7-20(14-31)9-21(8-19)15-31)33-25-1-3-26(4-2-25)34-30(36)32-16-22-10-23(17-32)12-24(11-22)18-32/h1-6,19-24H,7-18H2,(H,33,35)(H,34,36)

InChI Key

VNMKUUMVTBKKCO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)NC5=CC=C(C=C5)NC(=O)C67CC8CC(C6)CC(C8)C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ADAMANTAN-1-YL)-N-[4-(ADAMANTANE-1-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the adamantane core and introduce functional groups through a series of reactions. For example, the adamantane can be functionalized with a furan-2-carboxamide group and an adamantane-1-amido group through amide bond formation reactions. These reactions often require specific catalysts and conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(ADAMANTAN-1-YL)-N-[4-(ADAMANTANE-1-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the amide groups would yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a drug candidate due to its unique structure.

    Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(ADAMANTAN-1-YL)-N-[4-(ADAMANTANE-1-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The adamantane core is known for its ability to enhance the stability and bioavailability of compounds, which could contribute to its effectiveness.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds like amantadine and memantine, which are used as antiviral and anti-Alzheimer’s agents, respectively.

    Furan derivatives: Compounds like furan-2-carboxylic acid, which is used in the synthesis of various pharmaceuticals.

Uniqueness

5-(ADAMANTAN-1-YL)-N-[4-(ADAMANTANE-1-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its combination of an adamantane core with a furan-2-carboxamide group and an adamantane-1-amido group. This unique structure may confer specific properties, such as enhanced stability and bioavailability, making it a valuable compound for various applications.

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